molecular formula C11H16N2OS B13255770 N-{2-[(thiophen-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(thiophen-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13255770
M. Wt: 224.32 g/mol
InChI Key: CFFCBPHNKUSQCL-UHFFFAOYSA-N
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Description

N-{2-[(Thiophen-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative with a thiophene substituent. The compound features a cyclopropane ring fused to a carboxamide group, an ethylamino linker, and a thiophen-2-ylmethyl moiety.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

N-[2-(thiophen-2-ylmethylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H16N2OS/c14-11(9-3-4-9)13-6-5-12-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14)

InChI Key

CFFCBPHNKUSQCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNCC2=CC=CS2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of This compound typically involves the formation of an amide bond between a cyclopropanecarboxylic acid derivative and an aminoethylthiophene moiety. The key step is the coupling of a cyclopropanecarboxylic acid or its activated derivative with 2-(thiophen-2-ylmethylamino)ethylamine.

Preparation of Cyclopropanecarboxylic Acid Derivatives

Cyclopropanecarboxylic acid or its esters are commonly prepared by:

Enantiomerically enriched cyclopropanecarboxylates can be synthesized by palladium-catalyzed coupling reactions involving nitrobenzene derivatives and diazo compounds, followed by purification steps to isolate the desired stereoisomer.

Synthesis of 2-(Thiophen-2-ylmethylamino)ethylamine

This amine can be synthesized by:

  • Reductive amination of thiophene-2-carboxaldehyde with ethylenediamine or 2-aminoethylamine under mild reducing conditions (e.g., sodium triacetoxyborohydride).
  • Alternatively, nucleophilic substitution reactions where thiophen-2-ylmethyl halides react with aminoethylamines.

Amide Bond Formation

The critical step is the coupling of cyclopropanecarboxylic acid (or its activated form) with 2-(thiophen-2-ylmethylamino)ethylamine. Common methodologies include:

  • Carbodiimide-mediated coupling: Using reagents such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of additives like N-hydroxybenzotriazole (HOBt) and a base (triethylamine) in dichloromethane at 0–20 °C. This method provides high yields (up to 90%) and purity.
  • Acid chloride route: Conversion of cyclopropanecarboxylic acid to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine under controlled temperature.
  • Use of coupling agents like carbonyl diimidazole (CDI): Activation of the acid with CDI in solvents such as dioxane, followed by amine addition to form the amide.

Purification and Characterization

  • The crude product is often purified by silica gel column chromatography using gradients of ethyl acetate and hexane or heptane.
  • Final compounds are characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclopropanation Alkene + ethyldiazoacetate + Cu(I) complex in toluene, room temp to reflux 70-85 Enantiomeric enrichment possible via chiral catalysts
Reductive amination Thiophene-2-carboxaldehyde + 2-aminoethylamine + NaBH(OAc)3 in DCE, room temp 80-90 Mild conditions preserve thiophene ring
Amide coupling (EDCI/HOBt) Cyclopropanecarboxylic acid + amine + EDCI + HOBt + triethylamine in DCM, 0–20 °C 85-92 High purity, minimal side reactions
Amide coupling (CDI) Acid + CDI in dioxane, then amine addition, room temp to 50 °C 80-88 Alternative to carbodiimide method, good yields
Purification Silica gel chromatography, gradient elution with EtOAc/hexane or heptane Essential for removing unreacted starting materials and side products

Mechanistic Insights and Optimization

  • The use of carbodiimide coupling agents minimizes racemization and side reactions, particularly important for chiral cyclopropane derivatives.
  • Addition of HOBt or similar additives suppresses formation of N-acylurea byproducts.
  • Reaction temperature control (0–20 °C) is critical to maintain selectivity and yield.
  • Solvent choice (dichloromethane, dioxane) affects solubility and reaction kinetics.
  • Reductive amination conditions are optimized to avoid over-reduction or polymerization of thiophene derivatives.

Summary of Research Findings

  • The synthetic route involving cyclopropanecarboxylic acid activation and coupling with 2-(thiophen-2-ylmethylamino)ethylamine is well-established and yields the target compound efficiently.
  • Carbodiimide-mediated amide bond formation is preferred for its operational simplicity and high yields.
  • Enantiomeric purity can be maintained by careful selection of catalysts and reaction conditions.
  • Purification by chromatography and full spectral characterization ensure high-quality final products suitable for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(thiophen-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(thiophen-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(thiophen-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-{2-[(Thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide

  • Structural Difference : The thiophene substituent is attached at the 3-position instead of the 2-position.
  • Molecular Formula : C₁₁H₁₆N₂OS (MW: 224.32 g/mol) .
  • Relevance: Positional isomerism (2- vs. 3-thiophenyl) may alter electronic properties and binding interactions.

N-[(E)-Thiophen-2-ylmethylideneamino]cyclopropanecarboxamide

  • Structural Difference: The ethylamino linker is replaced by a methylideneamino group (C=N bond), forming an imine.
  • Molecular Formula : C₉H₁₀N₂OS (MW: 194.25 g/mol) .
  • Relevance : The imine group introduces rigidity and may affect solubility and metabolic stability. Imine-containing compounds are prone to hydrolysis, which could limit their utility in biological systems compared to the more stable amide linker in the target compound.

1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide

  • Structural Difference: A hydroxyiminoethyl group replaces the thiophen-2-ylmethylaminoethyl chain, and a methoxyphenyl group is attached to the carboxamide.
  • The methoxyphenyl moiety contributes to lipophilicity, which may influence membrane permeability .

N-(3-Methyl-1,1-dioxo-1H-thiolan-3-yl)cyclopropanecarboxamide

  • Structural Difference : A sulfone-containing thiolane ring replaces the thiophen-2-ylmethyl group.
  • Molecular Features : The sulfone group increases polarity and oxidative stability compared to thiophene derivatives. This modification is common in agrochemicals to enhance environmental persistence .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound ~224* Thiophen-2-yl, ethylamino linker Agrochemicals, pharmaceuticals
N-{2-[(Thiophen-3-ylmethyl)amino]ethyl} analog 224.32 Thiophen-3-yl Similar to target compound
Imine derivative 194.25 Methylideneamino, thiophen-2-yl Research intermediates
Methoxyphenyl analog ~280† Hydroxyimino, methoxyphenyl Catalysis, drug discovery

*Estimated based on structural similarity to ; †Calculated from molecular formula in .

Biological Activity

N-{2-[(thiophen-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C11H16N2OS
  • Molecular Weight: 224.32 g/mol
  • IUPAC Name: N-[2-(thiophen-2-ylmethylamino)ethyl]cyclopropanecarboxamide
  • Canonical SMILES: C1CC1C(=O)NCCNCC2=CC=CS2

This compound features a thiophene ring, which is known for its diverse biological activities, combined with a cyclopropanecarboxamide moiety that may enhance its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and affecting membrane integrity.

Anticancer Effects

The compound has also been studied for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it was effective against specific types of cancer cells, including breast and lung cancer, showing promise for further development as an anticancer therapeutic.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • GSK-3β Inhibition:
    • The compound acts as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell survival.
    • Inhibition of GSK-3β has been linked to neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s disease.
  • Cell Signaling Interference:
    • The thiophene component interacts with various enzymes and receptors, potentially inhibiting their activity and altering cellular signaling pathways.
    • This interference can lead to reduced inflammation and modulation of immune responses.

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on different cell lines:

Cell LineIC50 (μM)Notes
HT-22 (neuronal)>100No significant cytotoxicity observed
BV-2 (microglial)89.3 ± 4.9Moderate cytotoxicity at higher concentrations

These findings indicate that while the compound shows low toxicity in neuronal cells, it exhibits moderate effects on microglial cells, suggesting a need for further investigation into its safety profile.

Neuroprotective Studies

In models simulating neurodegeneration, this compound effectively restored cell viability after exposure to neurotoxic agents. This highlights its potential role in protecting neuronal health and warrants further exploration in the context of neurodegenerative diseases.

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